molecular formula C14H11BrO3 B097236 3-(Benzyloxy)-4-bromobenzoic acid CAS No. 17054-27-2

3-(Benzyloxy)-4-bromobenzoic acid

Cat. No.: B097236
CAS No.: 17054-27-2
M. Wt: 307.14 g/mol
InChI Key: KZTGRPMLINNFLJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromobenzoic acid is a multifunctional aromatic building block designed for advanced organic synthesis and drug discovery research. This compound integrates three key functional handles: a carboxylic acid, a benzyl-protected phenol (benzyloxy group), and an aryl bromide. This strategic arrangement allows for sequential and site-selective functionalization, making it a valuable intermediate for constructing complex molecules. Its primary research application lies in metal-catalyzed cross-coupling reactions, where the aryl bromide moiety readily participates in reactions such as the Suzuki, Ullmann-Goldberg, and related coupling protocols to form biaryl and other carbon-heteroatom bonds . The presence of the benzyl protecting group enhances the compound's stability while allowing for subsequent deprotection to reveal a phenolic hydroxyl group, thus serving as a protected precursor to 4-bromoprotocatechuic acid derivatives. Researchers leverage this compound in the synthesis of pharmacologically active scaffolds, including quinazoline and quinazolinone derivatives, which are core structures in many therapeutic agents . The carboxylic acid group can be readily functionalized into amides or esters, or used to direct ortho-metalation for further elaboration of the aromatic ring. For Research Use Only. Not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTGRPMLINNFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627520
Record name 3-(Benzyloxy)-4-bromobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17054-27-2
Record name 3-(Benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)-4-bromobenzoic acid
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Synthetic Strategies and Methodologies for 3 Benzyloxy 4 Bromobenzoic Acid

Retrosynthetic Analysis and Key Disconnections for the Benzoic Acid Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 3-(benzyloxy)-4-bromobenzoic acid, two primary disconnections are considered: the carbon-oxygen bond of the benzyl (B1604629) ether and the carbon-bromine bond.

A logical retrosynthetic pathway involves disconnecting the benzyl ether via a Williamson ether synthesis, leading to 3-hydroxy-4-bromobenzoic acid and a benzyl halide. Further disconnection of the carbon-bromine bond points to 3-hydroxybenzoic acid as a readily available starting material. An alternative disconnection could involve forming the carboxylic acid group late in the synthesis from a corresponding benzyl alcohol or aldehyde. This analysis suggests a forward synthesis commencing with the modification of a substituted benzoic acid precursor.

Conventional Synthetic Routes and Mechanistic Elucidations

Conventional syntheses of this compound typically rely on a stepwise functionalization of a benzoic acid framework, ensuring the correct placement of the benzyloxy and bromo substituents.

Regioselective Bromination of Benzoic Acid Precursors

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a critical step. Starting with 3-hydroxybenzoic acid, the hydroxyl group, being an ortho-, para-director, would favor bromination at the 2, 4, and 6 positions. To achieve the desired 4-bromo substitution, the synthesis often starts with a precursor where the directing effects guide the bromine to the correct position.

A highly relevant example is the bromination of p-hydroxybenzoic acid. In a typical procedure, p-hydroxybenzoic acid is dissolved in glacial acetic acid, and a solution of bromine in glacial acetic acid is added. Refluxing the mixture leads to the formation of 3-bromo-4-hydroxybenzoic acid. prepchem.com The hydroxyl group at position 4 directs the incoming electrophile (bromine) to the ortho position (position 3).

Reactant Reagent Solvent Conditions Product Yield
p-Hydroxybenzoic acidBromineGlacial Acetic AcidReflux3-Bromo-4-hydroxybenzoic acid70.3% prepchem.com

Table 1: Regioselective Bromination of p-Hydroxybenzoic Acid

A similar strategy can be envisioned starting from 3-hydroxybenzoic acid, where careful control of reaction conditions would be necessary to favor the 4-bromo isomer over other possibilities. The directing effects of the carboxyl and hydroxyl groups must be carefully considered to achieve the desired regioselectivity.

O-Alkylation and Etherification Reactions for Benzyloxy Introduction

The formation of the benzyl ether linkage is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This S_N2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, the precursor 3-hydroxy-4-bromobenzoic acid would first be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then reacts with benzyl bromide or benzyl chloride to form the desired ether.

The choice of base and solvent is crucial to ensure the reaction proceeds efficiently without side reactions. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.com The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetone.

Reactants Base Solvent Reaction Type Product
3-Hydroxy-4-bromobenzoic acid, Benzyl bromideK₂CO₃DMFWilliamson Ether SynthesisThis compound

Table 2: General Conditions for Williamson Ether Synthesis

Carboxylic Acid Formation Pathways (e.g., Oxidation of Benzyl Alcohols or Aldehydes)

An alternative synthetic strategy involves the formation of the carboxylic acid group as a later step in the synthesis. This can be achieved by the oxidation of a corresponding benzyl alcohol or benzaldehyde. For instance, 3-(benzyloxy)-4-bromobenzyl alcohol can be oxidized to the target carboxylic acid.

A well-established method for this transformation is the use of oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. More modern and milder methods utilize reagents like Oxone® in the presence of a catalyst. For example, 4-bromobenzyl alcohol can be selectively oxidized to 4-bromobenzoic acid in high yield using Oxone® and a catalytic amount of 2-iodylbenzenesulfonic acid (IBS) generated in situ. orgsyn.org This method is advantageous due to its high efficiency and the use of a relatively benign oxidant. orgsyn.org

Starting Material Oxidizing System Solvent Product Yield
4-Bromobenzyl alcoholOxone®, cat. Potassium 2-iodo-5-methylbenzenesulfonateAcetonitrile (B52724)4-Bromobenzoic acid86-90% orgsyn.org

Table 3: Catalytic Oxidation of a Substituted Benzyl Alcohol

This pathway offers flexibility, as the benzyloxy and bromo functionalities can be introduced prior to the final oxidation step.

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of molecules like this compound, often relying on transition metal catalysis.

Transition Metal-Mediated Coupling Reactions in the Synthesis of Aryl Bromides

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. While often used to form carbon-carbon or carbon-heteroatom bonds using an existing aryl bromide, palladium catalysis can also be employed in the synthesis of the aryl bromide itself.

For instance, palladium-catalyzed C-H activation and subsequent halogenation represent a cutting-edge approach. While direct C-H bromination of a pre-formed 3-benzyloxybenzoic acid at the 4-position would be an elegant and atom-economical strategy, achieving the required regioselectivity can be challenging.

More established is the use of palladium-catalyzed coupling reactions to construct the core aromatic framework. A Suzuki-Miyaura coupling, for example, could be envisioned where a suitably substituted boronic acid or ester is coupled with a brominated reaction partner. nih.govresearchgate.netlibretexts.org For example, a boronic acid derivative of 3-benzyloxybenzoic acid could potentially be coupled with a bromine source under palladium catalysis, although this is a less common application of this reaction.

The true power of these methods lies in their ability to efficiently form complex molecules from simpler precursors under mild conditions, often with high functional group tolerance.

Stereoselective and Regioselective Synthesis Considerations in Benzoic Acid Functionalization

The synthesis of polysubstituted benzoic acid derivatives such as this compound is a study in regiochemical control. The final arrangement of the benzyloxy, bromo, and carboxyl groups on the aromatic ring is determined by the directing effects of the substituents already present during electrophilic aromatic substitution reactions.

The carboxyl group (-COOH) is a deactivating, meta-directing group, meaning it slows down electrophilic substitution and directs incoming electrophiles to the position meta to it. Conversely, a benzyloxy group (-OCH₂Ph) is an activating, ortho, para-directing group. The bromine atom is deactivating yet also directs incoming electrophiles to the ortho and para positions.

Achieving the 1,2,4-substitution pattern of this compound requires a synthetic strategy that carefully navigates these competing influences. The order in which the functional groups are introduced is critical. For instance, attempting to brominate 3-benzyloxybenzoic acid would likely result in substitution at positions ortho and para to the activating benzyloxy group, not necessarily leading to the desired product in high yield.

Common strategies for synthesizing such specifically substituted aromatics include:

Starting with a pre-functionalized ring: A common laboratory approach involves starting with a commercially available, appropriately substituted precursor. For example, a synthetic route could begin with a molecule already containing groups that can be chemically modified into the final desired substituents.

Use of protecting groups: Functional groups may be temporarily modified to alter their directing effects or prevent them from reacting under certain conditions.

Directed ortho-metalation (DoM): This strategy uses a directing group (like a protected alcohol or amide) to guide a strong base to deprotonate a specific ortho position, creating a nucleophilic site for the introduction of an electrophile.

Sandmeyer reaction: This reaction allows for the introduction of various functional groups (including halogens) onto an aromatic ring via a diazonium salt intermediate, which is typically formed from an amino group. google.com This provides a versatile method for achieving substitution patterns that are not easily accessible through direct electrophilic substitution. google.com

The synthesis of benzoic acid derivatives can also be achieved through the oxidation of the corresponding toluene (B28343) derivatives using strong oxidizing agents like potassium permanganate or through the hydrolysis of benzonitriles. wikipedia.orgncert.nic.in Another laboratory method involves the Grignard reaction, where an aryl halide (like bromobenzene) is converted to a Grignard reagent and then carboxylated. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. This involves developing alternative reagents, solvents, and catalysts. scispace.com

Development of Solvent-Free and Catalyst-Free Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. To this end, research has focused on solvent-free or "neat" reaction conditions.

One study demonstrated a novel, green method for the synthesis of 3-bromobenzoic acid using a solvent- and catalyst-free reaction. ijisrt.com This approach, which utilizes sonication, successfully synthesized the target compound through an electrophilic substitution reaction, replacing an atom on the parent compound with an electrophile. ijisrt.com The success of this method for a closely related brominated benzoic acid highlights a promising avenue for the greener synthesis of this compound.

Table 1: Comparison of Synthetic Schemes for 3-Bromobenzoic Acid

SchemeReagentsConditionsOutcomeGreen Chemistry Aspect
Successful Scheme Benzoic Acid, BromineOpen system, Sonicator (1 hr 20 min), water addedDesired Product Formed Solvent- and catalyst-free reaction ijisrt.com
Failed Scheme Benzoic Acid, Bromine, H₂SO₄Closed system, Sonicator (1 hr 30 min)Product not formedUse of hazardous strong acid

This interactive table summarizes findings from a study on the synthesis of 3-bromobenzoic acid, illustrating the successful application of green chemistry principles. ijisrt.com

Sonochemical Applications in Reaction Optimization and Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, is a powerful green chemistry tool. scispace.comekb.eg The physical phenomenon behind it is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to high-intensity sound waves. rjpn.orgorganic-chemistry.org This collapse generates localized "hot spots" with extreme temperatures (around 5,000 K) and pressures (about 1,000 atm), which can dramatically accelerate reaction rates. scispace.comekb.eg

The benefits of using sonochemistry in organic synthesis include:

Increased Reaction Rates: Many reactions proceed much faster under ultrasonic irradiation, leading to shorter reaction times. ekb.egrjpn.org

Higher Yields: Sonication can improve the efficiency of reactions, often resulting in higher product yields. rjpn.org

Milder Conditions: The energy supplied by ultrasound can allow reactions to occur at lower temperatures and pressures than conventional methods. ekb.eg

Enhanced Mass Transfer: In heterogeneous (liquid-solid or liquid-liquid) systems, the microjets and shockwaves from cavitation improve mixing and mass transfer between phases. ekb.eg

For instance, the Ullmann coupling of aryl halides, a key reaction in aromatic chemistry, has been shown to have yields 20% greater under probe sonication with water as a solvent compared to classic heating methods. ekb.eg Research has also demonstrated that the sonochemical synthesis of 2-imidazolines in water was significantly faster (12-18 minutes) and produced higher yields (84-99%) without the need for a catalyst compared to conventional procedures. scispace.com A study on the synthesis of 3-bromobenzoic acid successfully employed sonication in a solvent- and catalyst-free approach, underscoring its utility as a green technique. ijisrt.com The sonolytic degradation of benzoic acid itself has also been studied, showing that the process is dependent on factors like pH. unimelb.edu.au

Table 2: Advantages of Sonochemical Methods in Chemical Synthesis

FeatureDescriptionBenefitSource
Mechanism Acoustic cavitation creates high-energy "hot spots" in the liquid.Accelerates reactions by providing localized energy. scispace.comekb.eg
Efficiency Often leads to significantly shorter reaction times and higher product yields.Reduces energy consumption and improves process economy. rjpn.org
Conditions Enables reactions to proceed under milder bulk temperatures and pressures.Enhances safety and reduces energy requirements. ekb.eg
Versatility Effective for homogeneous and heterogeneous reactions, including catalyst-free systems.Broad applicability in organic synthesis. ijisrt.comekb.eg

This interactive table outlines the key advantages of applying ultrasound (sonochemistry) in chemical synthesis.

Applications and Utility in Specialized Chemical Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

3-(Benzyloxy)-4-bromobenzoic acid serves as a crucial starting material for constructing intricate molecular frameworks. The presence of three distinct functional groups—the carboxylic acid, the benzyl (B1604629) ether, and the bromine atom—on the benzene (B151609) ring allows for a variety of selective chemical transformations. This trifunctional nature enables chemists to build complex molecules in a stepwise and controlled manner, making it a valuable asset in the synthesis of novel organic compounds.

The benzyloxy group acts as a protecting group for the hydroxyl functionality, which can be deprotected at a later stage of a synthetic sequence. The carboxylic acid and the bromine atom provide handles for various coupling reactions, such as esterification, amidation, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the backbones of complex organic molecules.

Intermediate in Fine Chemical Synthesis

The utility of this compound extends to its role as a key intermediate in the synthesis of high-value fine chemicals, particularly in the pharmaceutical and material science sectors.

This compound is a precursor in the synthesis of various biologically active molecules, including:

Paclitaxel (B517696) Derivatives: Paclitaxel is a potent anti-cancer agent. nih.gov Researchers have synthesized novel derivatives of paclitaxel to improve its therapeutic properties, such as its water solubility and tumor-targeting ability. nih.gov In some synthetic routes, the core structure of this compound can be incorporated to modify the paclitaxel molecule, aiming to enhance its efficacy and reduce side effects. nih.gov

PDE10A Inhibitors: Phosphodiesterase 10A (PDE10A) is an enzyme found in the brain, and its inhibitors are being investigated as potential treatments for neurological and psychiatric disorders like schizophrenia and Huntington's disease. The synthesis of potent and selective PDE10A inhibitors often involves complex heterocyclic structures, and this compound can be used as a starting material to construct specific fragments of these inhibitor molecules. nih.gov

PPARα Agonists: Peroxisome proliferator-activated receptor alpha (PPARα) agonists are a class of drugs used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. The development of new PPARα agonists with improved efficacy and safety profiles is an active area of research. nih.gov The structural framework of this compound can be elaborated to produce novel benzoic acid derivatives that exhibit potent PPARα agonist activity. nih.gov

Therapeutic Agent ClassApplication of this compound
Paclitaxel Derivatives Serves as a building block for modifying the paclitaxel structure to enhance anti-cancer properties. nih.gov
PDE10A Inhibitors Used as a precursor for synthesizing fragments of inhibitor molecules for neurological disorders. nih.gov
PPARα Agonists Employed in the creation of novel benzoic acid derivatives for treating dyslipidemia. nih.gov

Precursors for Agrochemical and Material Science Compounds

The versatile reactivity of this compound also makes it a valuable precursor for compounds in agrochemical and material science applications. Its structural features can be incorporated into the design of new pesticides and herbicides. In material science, this compound can be used to synthesize specialized polymers and liquid crystals due to the rigid benzoic acid core and the potential for functionalization.

Design and Synthesis of Molecular Probes and Conjugates

Molecular probes are essential tools in chemical biology and medical diagnostics, allowing for the visualization and tracking of biological processes at the molecular level. nih.gov this compound can be functionalized with fluorophores, affinity tags, or other reporter groups to create custom-designed molecular probes. nih.govresearchgate.net

For instance, the carboxylic acid group can be coupled to an amine-containing fluorescent dye, while the bromine atom can be used to attach the probe to a biomolecule of interest through a suitable linker. The benzyloxy group can be retained or removed depending on the desired properties of the final probe. This modular approach allows for the rational design and synthesis of a wide range of molecular probes for various applications, including fluorescence imaging and protein labeling. researchgate.net

Pharmacological and Biological Research Applications of 3 Benzyloxy 4 Bromobenzoic Acid Derivatives

Mechanistic Investigations of Bioactive Derivatives

The core structure of 3-(benzyloxy)-4-bromobenzoic acid serves as a scaffold for generating diverse derivatives with a range of biological activities. The benzyloxy group, in particular, is considered a key pharmacophore that can be incorporated into various molecular frameworks to enhance their therapeutic potential. nih.gov For instance, the introduction of a benzyloxy group into chalcone (B49325) motifs has been explored for developing new monoamine oxidase B (MAO-B) inhibitors. nih.gov

In a broader context of benzoic acid derivatives, mechanistic studies have revealed their potential to interact with various biological targets. For example, certain benzoic acid derivatives have shown trypanocidal activity by inhibiting the trans-sialidase enzyme, which is crucial for the survival of the Trypanosoma cruzi parasite responsible for Chagas disease. mdpi.com Molecular docking studies have helped to elucidate the binding modes of these derivatives within the enzyme's active site. mdpi.com Other benzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity, guiding the process of rational drug design. rsc.orgresearchgate.net

Impact of Substituent Modifications on Biological Performance

The biological performance of derivatives can be significantly altered by modifying the substituents on the parent molecule. For derivatives of benzoic acid, the type and position of substituents on the benzene (B151609) ring play a crucial role in their inhibitory activity against various enzymes.

For instance, in the context of α-amylase inhibition by phenolic acids, the presence of a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory activity. nih.gov Conversely, methoxylation at the 2-position or hydroxylation at the 5-position had a negative impact. nih.gov In another study on benserazide (B1668006) analogues, it was found that bis-hydroxyl groups on the ortho position of the aryl ring and the replacement of a serine with a thiol group markedly improved the inhibitory potency against the PilB enzyme. rsc.org

The lipophilicity of substituents also plays a key role. In a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, an increase in the lipophilicity of the alkyl groups on the nitrogen atom enhanced the inhibitory activity against acetylcholinesterase. juniperpublishers.com

Exploration of Pharmacophore Models

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. dovepress.com This model then serves as a template for designing or screening new molecules with potentially higher potency. dovepress.com

The benzyloxy group is recognized as a significant pharmacophore in medicinal chemistry. nih.gov For example, the design of certain MAO-B inhibitors has been guided by the presence of a benzyloxy pharmacophore on a phenyl ring. nih.gov Pharmacophore models can be developed based on the structures of known active ligands or the structure of the biological target itself. dovepress.com These models typically consist of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific spatial orientation. dovepress.com

Target Identification and Ligand-Receptor Interaction Analysis

Identifying the specific biological targets of a compound and understanding its interaction at the molecular level are critical steps in drug discovery. nih.govuni.lu

Enzymatic Inhibition Studies (e.g., α-amylase enzyme inhibition)

Enzymatic inhibition assays are a common method to identify the biological targets of new compounds. Derivatives of benzoic acid have been evaluated for their inhibitory potential against a variety of enzymes.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Several studies have investigated the α-amylase inhibitory activity of benzoic acid derivatives. nih.govresearchgate.netmdpi.com The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a study on various phenolic acids showed that 2,3,4-trihydroxybenzoic acid had the strongest inhibitory effect on α-amylase with an IC50 value of 17.30 ± 0.73 mM. nih.govmdpi.com Molecular docking studies suggest that the inhibition mechanism involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. nih.govmdpi.com

Below is a table summarizing the α-amylase inhibitory activity of selected benzoic acid derivatives:

CompoundIC50 (mM)
2,3,4-Trihydroxybenzoic acid17.30 ± 0.73
4-Methylbenzoic acid52.35 ± 3.31
Data from a study on the structure-activity relationships of phenolic acids as α-amylase inhibitors. mdpi.com

Receptor Binding Assays for Specific Biological Pathways

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. nih.govnih.gov These assays are crucial for identifying compounds that can modulate the activity of a particular biological pathway. Typically, a radiolabeled or fluorescently tagged ligand is used to compete with the test compound for binding to the receptor. nih.govnih.gov The amount of bound labeled ligand is then measured to determine the test compound's binding affinity.

For example, in the development of GPR34 antagonists, a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were evaluated. nih.gov The most potent compound, 5e, exhibited an IC50 value of 0.680 μM in a GloSensor cAMP assay and 0.059 μM in a Tango assay, indicating its strong binding and antagonistic effect on the GPR34 receptor. nih.gov

In Silico Studies and Computational Chemistry

In silico methodologies are a cornerstone of modern drug discovery, providing a rapid and cost-effective means to predict the biological potential of novel chemical entities. These computational tools allow researchers to model interactions at a molecular level, understand the electronic nature of compounds, and build predictive models for biological activity.

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interactions between a drug candidate and its biological target, such as a protein or enzyme.

Currently, there are no specific molecular docking studies published for derivatives of this compound. Research on structurally related compounds, such as other substituted benzoic acid derivatives, has demonstrated the utility of docking in identifying key binding interactions and guiding the design of more potent inhibitors for various therapeutic targets. Future docking studies on this compound derivatives would be essential to elucidate their potential mechanisms of action and identify promising biological targets.

Density Functional Theory (DFT) Applications in Reactivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT is applied to calculate various molecular properties, such as geometric structures, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding a molecule's reactivity and stability.

A review of the scientific literature reveals no specific DFT studies conducted on this compound and its derivatives. Such studies would be valuable for understanding the impact of the benzyloxy and bromo substituents on the electronic properties of the benzoic acid core, which in turn influences the molecule's reactivity and potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

There is a notable absence of published QSAR studies specifically for a series of this compound derivatives. The development of QSAR models for this class of compounds would require a dataset of synthesized derivatives with measured biological activity against a specific target. Such models would be invaluable for guiding the synthesis of new analogues with optimized activity.

Advanced Analytical Characterization and Method Development for 3 Benzyloxy 4 Bromobenzoic Acid

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in separating 3-(Benzyloxy)-4-bromobenzoic acid from impurities and monitoring the progress of chemical reactions. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play vital roles in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the analysis of benzoic acid derivatives. helixchrom.com Method development for this compound often involves reversed-phase chromatography, utilizing a C18 stationary phase. helixchrom.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acid modifier such as formic or phosphoric acid to ensure proper ionization and peak shape. chromatographytoday.comsielc.comsielc.com

For instance, a typical HPLC method for a related compound, 4-bromobenzoic acid, uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.comsielc.com The separation of various benzoic acid derivatives, including benzyl (B1604629) alcohol, benzoic acid, and parabens, has been successfully achieved using specialized columns like the Amaze C18 SPF, which offers both hydrophobic and pi-pi interactions. helixchrom.com

A stability-indicating HPLC-UV method was developed for a similar compound, 4-bromomethyl-3-nitrobenzoic acid, using a C18 column with a mobile phase of methanol and water (80:20, v/v) at pH 4.0, adjusted with formic acid. researchgate.net This demonstrates the adaptability of HPLC methods for various substituted benzoic acids.

Table 1: Representative HPLC Method Parameters for Benzoic Acid Derivatives

ParameterConditionReference
Column C18, Amaze C18 SPF, Newcrom R1 helixchrom.comsielc.comsielc.com
Mobile Phase Acetonitrile/Water or Methanol/Water with Formic or Phosphoric Acid chromatographytoday.comsielc.comsielc.com
Detection UV, Mass Spectrometry (MS) chromatographytoday.comresearchgate.net
Flow Rate Typically 0.7 - 1.0 mL/min chromatographytoday.comresearchgate.net

Gas Chromatography (GC) Applications for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be analyzed using this technique. Derivatization is a key step to increase the volatility and thermal stability of the analyte. weber.hu Common derivatization methods include silylation, acylation, and alkylation. weber.hugcms.cz

For example, silylation replaces active hydrogens with a silyl (B83357) group, reducing polarity and hydrogen bonding, thereby making the compound more volatile. gcms.cz Acylation with reagents like perfluoroacyl anhydrides can create stable and volatile derivatives suitable for GC analysis, often with enhanced detection by electron capture detectors (ECD). gcms.cz The choice of derivatization reagent depends on the specific functional groups present in the molecule. weber.hu

Mass Spectrometry-Based Characterization and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and metabolite identification of this compound. It provides detailed information about the molecular weight and fragmentation patterns of the compound and its metabolites. unimi.it

Studies on similar halogen-substituted benzoic acids have shown that electrospray ionization (ESI) in negative mode is effective, often leading to the formation of a deprotonated molecular ion [M-H]⁻. nih.gov Adduct ions, such as the sodium-bridged dimer [2M-2H+Na]⁻, may also be observed. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the parent compound and its byproducts. unimi.it

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺306.99645159.6
[M+Na]⁺328.97839169.9
[M-H]⁻304.98189167.5
[M+NH₄]⁺324.02299177.3
[M+K]⁺344.95233158.6
[M+H-H₂O]⁺288.98643158.6
[M+HCOO]⁻350.98737179.6
Source: PubChemLite. uni.lu

Derivatization-Enhanced Mass Spectrometry for Trace Analysis

To enhance the sensitivity of MS analysis, especially for trace amounts of this compound or its metabolites, derivatization techniques are employed. These methods aim to improve ionization efficiency and introduce specific fragmentation patterns. acs.org

A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been shown to significantly improve the detection of certain lipids by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) in negative ion mode. acs.org This approach, which improves peak shape and chromatographic performance, could potentially be adapted for the analysis of this compound. acs.org Derivatization can also be used to introduce an "electrophoric" group, such as a pentafluorobenzyl derivative, which enhances the response in negative ion MS. spectroscopyonline.com

Applications of Stable Isotope Labeling in Metabolic Fate Studies

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds like this compound. nih.gov By incorporating stable isotopes such as ¹³C or ²H (deuterium) into the molecule, researchers can follow its transformation in biological systems. nih.govmedchemexpress.com

This approach, combined with MS and NMR, allows for the confident identification of metabolites and the elucidation of complex metabolic pathways. nih.govresearchgate.net The use of stable isotope-labeled compounds is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov For example, ¹³C-labeled benzoic acid is used as a tracer to study metabolic flux. medchemexpress.commasonaco.org This technique provides crucial information that cannot be obtained through traditional label-free metabolomics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the definitive structural elucidation of this compound and its complex derivatives. unimi.it Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to provide detailed information about the chemical environment of each atom in the molecule.

In a study of cyclization products of a related compound, 1D and 2D NMR analyses, including NOESY spectra, were crucial for elucidating the molecular structure of the resulting chromane (B1220400) derivatives. unimi.it For instance, the chemical shifts (δ) in ¹H and ¹³C NMR spectra, along with coupling constants (J), allow for the precise assignment of protons and carbons within the molecular framework. unimi.itresearchgate.net This level of detail is essential for distinguishing between isomers and confirming the structure of novel compounds formed during synthesis or metabolism. unimi.it

Other Spectroscopic Techniques for Investigating Chemical Properties and Interactions

In the comprehensive analysis of this compound, beyond nuclear magnetic resonance (NMR) and mass spectrometry, other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for elucidating specific chemical properties and interactions. These methods provide complementary information regarding the compound's functional groups, electronic transitions, and potential intermolecular interactions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. While specific experimental IR spectra for this compound are not widely published, the expected absorption bands can be predicted with high accuracy based on the known frequencies for its constituent parts: a carboxylic acid, a benzyl ether, and a substituted benzene (B151609) ring.

The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the broad O-H stretch of the carboxylic acid group, typically appearing in the 3300-2500 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the carboxylic acid would result in a strong, sharp peak around 1700 cm⁻¹. The presence of the benzyl ether moiety would be confirmed by C-O stretching vibrations, with the aryl-alkyl ether stretch expected around 1250 cm⁻¹ and 1050 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene rings would produce a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range. The carbon-bromine (C-Br) bond typically exhibits a stretching vibration in the 600-500 cm⁻¹ region of the spectrum.

Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300-2500 Broad, Strong
Carboxylic Acid C=O Stretch ~1700 Strong
Aromatic Ring C-H Stretch >3000 Medium
Aromatic Ring C=C Stretch 1600-1450 Medium to Weak
Ether C-O Stretch (Aryl-Alkyl) ~1250 and ~1050 Strong
Alkane (CH₂) C-H Stretch 2950-2850 Medium
Carbon-Bromine C-Br Stretch 600-500 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to be influenced by the π-electron system of the substituted benzene ring.

The benzene ring and its substituents (carboxylic acid, benzyloxy group, and bromine) act as chromophores and auxochromes, influencing the wavelength and intensity of absorption. The primary absorption bands in the UV region for this compound would arise from π → π* transitions within the aromatic rings. The presence of the benzyloxy group and the bromine atom, both having lone pairs of electrons, can lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid.

Expected UV-Vis Absorption for this compound

Transition Type Chromophore Expected λmax (nm) Solvent Effects
π → π* Substituted Benzene Ring ~240-280 Polarity of the solvent can cause shifts in λmax

Commercial and Intellectual Property Landscape of 3 Benzyloxy 4 Bromobenzoic Acid

Analysis of Patent Literature Pertaining to Synthetic Routes

A direct and singular patented synthetic route for 3-(Benzyloxy)-4-bromobenzoic acid is not prominently disclosed in publicly available patent literature. Its synthesis is more likely embedded within broader patents focused on the final, more complex derivatives. However, an analysis of patents for structurally related benzoic acid derivatives allows for the outlining of plausible and industrially scalable synthetic strategies.

The synthesis of this compound would likely commence from more accessible starting materials. One logical precursor is 4-bromobenzoic acid. Patents such as CN108558636A describe the preparation of 4-bromobenzoic acid from p-toluidine (B81030) through diazotization followed by a Sandmeyer reaction, or through the oxidation of 4-bromotoluene. google.com Another potential starting point is 3-hydroxy-4-bromobenzoic acid, which could then undergo a Williamson ether synthesis. This would involve the deprotonation of the phenolic hydroxyl group with a suitable base, followed by reaction with benzyl (B1604629) bromide or a similar benzylating agent to introduce the benzyloxy group.

While specific patents for the direct synthesis of this compound are not prevalent, the patent landscape for related transformations is rich. For instance, methods for the bromination of benzoic acid derivatives and the protection of hydroxyl groups as benzyl ethers are well-established in the art and are described in various patents covering organic synthesis methodologies. The synthesis of 3-bromobenzoic acid, for example, has been explored using solvent and catalyst-free reactions, highlighting a trend towards greener chemistry in the production of such intermediates.

Review of Patent Claims on Applications and Derivatives

The true value and strategic importance of this compound are illuminated through the patent claims for its various derivatives. This compound serves as a critical building block in the synthesis of a range of biologically active molecules with diverse therapeutic applications.

A significant area of application is in the development of novel therapeutics. For instance, patent WO2007017092A1 discloses substituted 4-benzyloxy-benzoic acid amide derivatives for the treatment of diseases associated with Cold Menthol Receptor 1 (CMR-1) activity. google.com These conditions include urological disorders like overactive bladder, as well as chronic pain, neuropathic pain, and inflammatory disorders. google.com The core structure of these amide derivatives often originates from a substituted benzyloxy-benzoic acid, indicating a direct application pathway for compounds like this compound.

Another notable patent, EP4316486A1, describes a 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivative for the prevention and treatment of muscle diseases, including sarcopenia and muscular atrophy. google.com This patent highlights the potential of benzyloxy-phenyl derivatives in addressing age-related and degenerative muscle conditions. google.com

Furthermore, benzoic acid derivatives are explored as prodrugs to improve the pharmacokinetic properties of existing drugs. Patent publication 20180338968 discusses benzoic acid conjugates of oxymorphone, indicating a strategy where the benzoic acid moiety can be used to modify drug delivery and release. patexia.com The versatility of the benzoic acid scaffold, including substituted variants like the one in focus, is also evident in patents such as CN109096177A, which claims 3-amido benzoic acid derivatives as P2Y14 receptor antagonists for medicinal use. google.com

The patent literature also covers a wide array of other benzoic acid derivatives with therapeutic potential, including those with applications as enzyme inhibitors and for the treatment of various other conditions. google.comnih.gov These patents collectively underscore the role of this compound as a key intermediate in the generation of new chemical entities with significant therapeutic promise.

Strategic Development and Market Relevance of this compound and its Advanced Derivatives

The strategic development and market relevance of this compound are intrinsically linked to the success and market penetration of the advanced pharmaceutical derivatives synthesized from it. While this specific intermediate may not be a high-volume commodity chemical, its value lies in its role as a specialized building block for high-value end products.

The market for related compounds, such as 4-bromobenzoic acid, is driven by its use in the pharmaceutical and agrochemical industries. datainsightsmarket.com It is projected that the global market for 4-bromobenzoic acid will see steady growth, a trend that suggests a similar or even enhanced trajectory for more complex intermediates like this compound, especially as the demand for novel pharmaceuticals grows. The development of new drugs is a lengthy and capital-intensive process, and the availability of unique and reliable building blocks is a critical component of the drug discovery and development pipeline. researchgate.net

The strategic importance of this compound is therefore amplified by the diversity of therapeutic areas its derivatives can target. As seen in the patent landscape, these range from common conditions like chronic pain and overactive bladder to more specific indications such as muscle diseases. google.comgoogle.com The potential for a single chemical scaffold to yield multiple drug candidates across different therapeutic fields makes it a highly attractive platform for pharmaceutical research and development.

The broader pharmaceutical market is characterized by a continuous search for new and improved treatments, driven by factors such as aging populations, the prevalence of chronic diseases, and the need to overcome drug resistance. researchgate.neteaht.org In this context, novel chemical entities derived from intermediates like this compound are of high strategic value. The intellectual property surrounding these derivatives, as evidenced by the numerous patents, forms a protective barrier that allows companies to recoup their research and development investments and establish a market position.

Q & A

Q. What are the recommended synthetic routes for 3-(Benzyloxy)-4-bromobenzoic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A common approach involves benzyl protection of a hydroxyl group followed by bromination. For example, starting with 4-hydroxybenzoic acid:

Benzylation : React with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group at the 3-position.

Bromination : Use electrophilic bromination (e.g., Br₂ with FeBr₃ as a catalyst) to introduce bromine at the 4-position .

  • Optimization Tips :
  • Temperature control (0–5°C during bromination minimizes side reactions).
  • Catalyst loading (1.2 eq. FeBr₃ improves regioselectivity).
  • Solvent choice (DMF for benzylation; dichloromethane for bromination).
  • Yield typically ranges from 65–80%, with purity confirmed via HPLC .

Q. How should researchers handle and purify this compound to prevent decomposition?

  • Methodological Answer :
  • Handling : Store in airtight containers under inert gas (N₂/Ar) to avoid moisture absorption. Use gloveboxes for air-sensitive steps .
  • Purification :
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 50°C, achieving >95% purity.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) as eluent. Monitor fractions via TLC (Rf ≈ 0.3) .
  • Decomposition Risks : Exposure to light or acids may cleave the benzyl group; avoid prolonged storage at >30°C .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR (CDCl₃): Benzyl protons (δ 5.10–5.30 ppm), aromatic protons (δ 7.30–8.10 ppm).
  • ¹³C NMR : Carboxylic acid carbon (δ 170–172 ppm), bromine-adjacent carbon (δ 120–125 ppm) .
  • FT-IR : Carboxylic O-H stretch (2500–3000 cm⁻¹), C=O (1680–1700 cm⁻¹), C-Br (600–700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS shows [M-H]⁻ peak at m/z 307.1 (calc. 307.0) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Key factors:
  • Electronic Effects : Bromine’s electronegativity polarizes the C-Br bond, facilitating oxidative addition with Pd(0) catalysts.
  • Steric Effects : The 4-bromo position is less hindered than 2- or 3-substituted analogs, improving coupling efficiency .
  • Example Reaction :
  • Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C) yields 3-(benzyloxy)-4-phenylbenzoic acid (85% yield) .

Q. What computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?

  • Methodological Answer :
  • DFT Parameters : B3LYP/6-311+G(d,p) basis set for geometry optimization.
  • Key Findings :
  • HOMO-LUMO Gap : 4.8 eV (theoretical), correlating with UV-Vis λmax ≈ 265 nm (experimental) .
  • Fukui Indices : High electrophilicity at the bromine site, supporting its role in nucleophilic substitutions .
  • Vibrational Analysis : Calculated IR frequencies match experimental data within 2% error .

Q. In multi-step syntheses, how can this compound serve as a precursor, and what challenges arise in protecting-group strategies?

  • Methodological Answer :
  • Applications :
  • Fluorene Derivatives : Intermediate in synthesizing bromo-substituted fluorenones via Friedel-Crafts acylation .
  • Drug Candidates : Used to prepare kinase inhibitors by coupling with heterocyclic amines .
  • Challenges :
  • Benzyl Group Stability : Acidic conditions (e.g., TFA) may cleave the benzyloxy group; use milder deprotection (H₂/Pd-C) .
  • Regioselectivity : Competing reactions at the carboxylic acid group require protection (e.g., methyl ester formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.